(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule featuring a fused thiazolo-triazol core, an indol-2-one moiety, and a 4-butoxyphenyl substituent. Its molecular formula is C24H22N4O3S, with an average mass of 446.525 g/mol and a monoisotopic mass of 446.141262 g/mol . The Z-configuration of the exocyclic double bond is critical, as stereochemistry influences intermolecular interactions and biological activity, a principle established in foundational chirality studies .
Properties
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-3-5-15-32-17-12-10-16(11-13-17)22-26-25-29(27-22)24(31)21(33-25)20-18-8-6-7-9-19(18)28(14-4-2)23(20)30/h6-13H,3-5,14-15H2,1-2H3/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJYOXOMXRXCB-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CCC)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core indole structure, followed by the introduction of the thiazolo[3,2-b][1,2,4]triazole moiety. The final steps involve the addition of the butoxyphenyl group and the formation of the ylidene linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes cyclocondensation reactions. The starting materials often include 1,2,4-triazole derivatives and various aromatic aldehydes. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compounds. For instance, the synthesis of related thiazolo[3,2-b][1,2,4]triazoles has been documented to yield compounds with diverse biological activities .
Anticancer Properties
One of the most notable applications of this compound is its anticancer activity. Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against various human cancer cell lines. In particular:
- Renal Cancer : Compounds similar to (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one have demonstrated potent activity against renal cancer cells.
- Leukemia and Breast Cancer : Studies indicate that these compounds can effectively inhibit the proliferation of leukemia and breast cancer cell lines. The mode of action often involves the induction of apoptosis and inhibition of angiogenesis through targeting key pathways like VEGF signaling .
Case Studies and Research Findings
A variety of studies have evaluated the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against renal cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Structure Activity Relationship (SAR) | Identified key structural features that enhance anticancer activity; modifications at specific positions on the phenyl ring increased potency. |
| Study 3 | Mechanistic Insights | Showed that these compounds induce apoptosis via mitochondrial pathways in breast cancer cells. |
Potential Therapeutic Uses
Given its potent biological activities, this compound holds promise for further development as a therapeutic agent in oncology. Future research may focus on:
- Clinical Trials : To evaluate safety and efficacy in human subjects.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
Mechanism of Action
The mechanism by which (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and the resulting biological responses are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) share the thiazolo-triazol-indole scaffold but differ in substituents, which modulate physicochemical and biological properties.
Table 1: Comparison of Structural and Functional Features
Key Findings from Comparative Analysis
The benzyl substituent in the ethoxyphenyl analog introduces steric bulk, which may hinder binding to compact active sites .
Electronic Effects: The bromophenyl group in Compound 41 () enables halogen bonding, a critical interaction in inhibitor-enzyme complexes . The thioxothiazolidinone moiety in Compound 5b () introduces a polarizable sulfur atom, enhancing affinity for metalloenzymes .
Stereochemical Influence :
- The Z-configuration in the target compound ensures proper spatial alignment of the indole and thiazolo-triazol rings, a feature critical for maintaining planar geometry in π-stacking interactions .
Biological Activity Trends :
Biological Activity
The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits a range of biological activities. Its structure incorporates various pharmacologically relevant moieties, including a thiazole-triazole hybrid system known for diverse therapeutic potentials.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 442.15 g/mol. The structural complexity contributes to its potential interactions with biological systems.
Anticancer Properties
Recent studies have indicated that compounds containing triazole and thiazole rings demonstrate significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that derivatives similar to this compound can exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 5 to 20 µM depending on the specific derivative and conditions used .
Antimicrobial Activity
The thiazole and triazole components are also associated with antimicrobial activity. Compounds with these structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, triazole derivatives have demonstrated activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .
Neuroprotective Effects
The compound's potential neuroprotective effects stem from its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Studies indicate that triazole-containing compounds can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive function in models of neurodegeneration .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole-triazole derivatives for their anticancer activity against various human cancer cell lines. Among these, a derivative structurally related to the compound showed an IC50 value of 6.2 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of the compound were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example:
Core Formation : Start with condensation of 4-butoxyphenyl-substituted precursors (e.g., thiazolo-triazole intermediates) using sodium hydride in toluene, followed by cyclization .
Functionalization : Introduce the indol-2-one moiety via nucleophilic substitution or metal-catalyzed coupling .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95% by area normalization) .
- Key Reagents : Hydrazine derivatives, sodium hydride, and acetylated intermediates.
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., Z-configuration via NOESY) and functional groups (e.g., carbonyl at δ ~170 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance <0.4%) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) based on structural analogs’ antifungal activity .
- Docking Software : AutoDock Vina or Schrödinger Suite with parameters adjusted for ligand flexibility (RMSD ≤2.0 Å).
- Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions (e.g., with heme iron or active-site residues) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR (e.g., coalescence temperature analysis) .
- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (e.g., Cambridge Structural Database comparisons) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate spectra and identify discrepancies .
Q. How do solvent polarity and reaction temperature influence regioselectivity during synthesis?
- Methodological Answer :
- Polar Solvents : Increase electrophilic character at the thiazolo-triazole carbonyl, favoring nucleophilic attack at the 5-position (e.g., DMF vs. toluene) .
- Temperature Control : Lower temperatures (-10°C) suppress side reactions (e.g., over-oxidation) during indol-2-one formation .
- Kinetic vs. Thermodynamic Control : Monitor intermediates via TLC to optimize reaction quenching .
Data Analysis & Optimization
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps (yield improvement ≥15%) .
- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea for excess hydrazine) .
Q. What are the limitations of using HPLC for assessing stability under physiological conditions?
- Methodological Answer :
- Degradation Products : Co-eluting peaks may require LC-MS for identification (e.g., m/z shifts from hydrolysis) .
- Buffer Compatibility : Phosphate buffers can precipitate the compound; use HEPES or ammonium acetate .
- Accelerated Stability Studies : 40°C/75% RH for 4 weeks to predict shelf-life .
Biological & Pharmacological
Q. What in vitro assays are suitable for evaluating antifungal activity?
- Methodological Answer :
- MIC Determination : Broth microdilution against Candida albicans (CLSI M27 guidelines) .
- Time-Kill Curves : Assess fungicidal vs. fungistatic effects at 0–24h .
- Resistance Profiling : Compare IC₅₀ values with fluconazole-resistant strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
